molecular formula C25H32ClFO5 B14073124 (8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate

Cat. No.: B14073124
M. Wt: 467.0 g/mol
InChI Key: CBGUOGMQLZIXBE-BPARTCAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clobetasol 17-propionate is a potent synthetic corticosteroid used primarily in dermatology to treat various skin disorders. It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties. This compound is particularly effective in managing conditions such as eczema, psoriasis, and dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clobetasol 17-propionate typically involves the following steps:

Industrial Production Methods: Industrial production of Clobetasol 17-propionate follows a similar synthetic route but is optimized for large-scale production. The process involves the use of advanced equipment to ensure high yield, low cost, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Clobetasol 17-propionate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen to the molecule.

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Clobetasol 17-propionate has a wide range of applications in scientific research:

Mechanism of Action

Clobetasol 17-propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding leads to the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. As a result, Clobetasol 17-propionate reduces inflammation, itching, and redness .

Comparison with Similar Compounds

    Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

    Fluocinonide: Known for its strong anti-inflammatory and antipruritic effects.

    Hydrocortisone: A milder corticosteroid used for less severe skin conditions.

Comparison: Clobetasol 17-propionate is unique due to its high potency and efficacy in treating severe skin disorders. Compared to Betamethasone and Fluocinonide, Clobetasol 17-propionate has a stronger anti-inflammatory effect, making it suitable for short-term use in severe cases. Hydrocortisone, on the other hand, is less potent and is typically used for milder conditions .

Properties

Molecular Formula

C25H32ClFO5

Molecular Weight

467.0 g/mol

IUPAC Name

[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1

InChI Key

CBGUOGMQLZIXBE-BPARTCAISA-N

Isomeric SMILES

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl

Origin of Product

United States

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